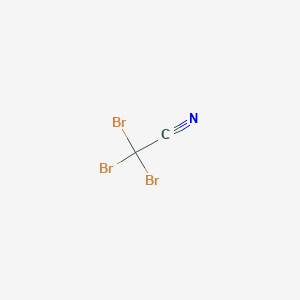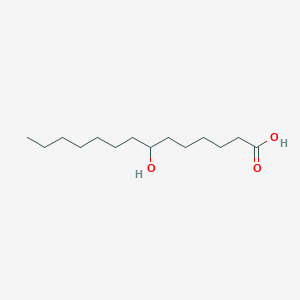
7-Hydroxytetradecanoic Acid
Overview
Description
7-Hydroxytetradecanoic acid is a monohydroxy fatty acid with the molecular formula C14H28O3. It is a derivative of tetradecanoic acid, where a hydroxyl group is attached to the seventh carbon atom in the chain. This compound is known for its biological activities, including antioxidant, antielastase, and antiurease properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxytetradecanoic acid can be achieved through various methods. One common approach involves the hydroxylation of tetradecanoic acid using specific catalysts and reaction conditions. For instance, the enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl esters has been reported using porcine pancreas lipase catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium . Although this method is specific to the 3-hydroxy isomer, similar enzymatic or chemical methods can be adapted for the 7-hydroxy isomer.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes or chemical synthesis. Microbial metabolic engineering can be employed to produce hydroxy fatty acids, including this compound, by optimizing the growth conditions of specific microorganisms .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxytetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under specific pH conditions.
Major Products:
Oxidation: Formation of 7-ketotetradecanoic acid or 7-carboxytetradecanoic acid.
Reduction: Formation of 7-hydroxytetradecanol.
Substitution: Formation of various substituted tetradecanoic acid derivatives.
Scientific Research Applications
7-Hydroxytetradecanoic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a component of lipid membranes.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-hydroxytetradecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group on the seventh carbon allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This compound has been shown to inhibit urease and elastase enzymes, which are involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
3-Hydroxytetradecanoic Acid: Another monohydroxy fatty acid with the hydroxyl group on the third carbon.
6-Hydroxytetradecanoic Acid: Hydroxyl group on the sixth carbon.
9-Hydroxytetradecanoic Acid: Hydroxyl group on the ninth carbon.
12-Hydroxytetradecanoic Acid: Hydroxyl group on the twelfth carbon.
Uniqueness: 7-Hydroxytetradecanoic acid is unique due to the position of the hydroxyl group, which influences its biological activity and chemical reactivity. The specific placement of the hydroxyl group can affect its interaction with enzymes and receptors, making it distinct from other hydroxy fatty acids.
Properties
IUPAC Name |
7-hydroxytetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-7-10-13(15)11-8-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFWNUZFODRHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560520 | |
| Record name | 7-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70393-63-4 | |
| Record name | 7-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
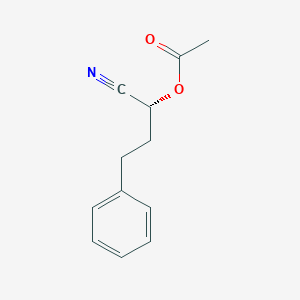
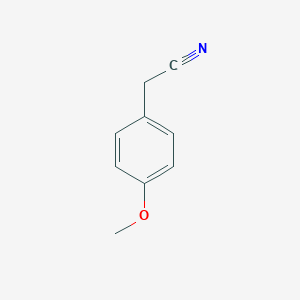
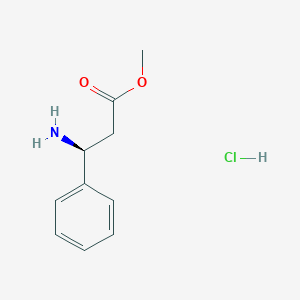




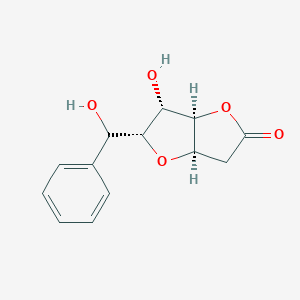
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B141515.png)
